molecular formula C10H13NO3 B017524 Ethyl 2-amino-4-methoxybenzoate CAS No. 103096-05-5

Ethyl 2-amino-4-methoxybenzoate

Cat. No.: B017524
CAS No.: 103096-05-5
M. Wt: 195.21 g/mol
InChI Key: UHDNIMBKAKKJPM-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-methoxybenzoate is an organic compound with the molecular formula C10H13NO3. It is a derivative of benzoic acid, where the carboxyl group is esterified with ethanol, and the benzene ring is substituted with an amino group at the second position and a methoxy group at the fourth position. This compound is known for its applications in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-amino-4-methoxybenzoate can be synthesized through several methods. One common approach involves the esterification of 2-amino-4-methoxybenzoic acid with ethanol in the presence of an acid catalyst. Another method includes the reduction of 2-nitro-4-methoxybenzoic acid ethyl ester to the corresponding amino compound using hydrogen gas and a palladium on carbon catalyst .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale esterification reactions. The process typically includes the use of ethanol and a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to drive the esterification to completion. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-amino-4-methoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to the amino group.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or nitric acid.

    Reduction: Hydrogen gas with a palladium on carbon catalyst.

    Substitution: Halogenating agents like bromine or chlorine under acidic conditions.

Major Products Formed:

Scientific Research Applications

Ethyl 2-amino-4-methoxybenzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-methoxybenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways .

Comparison with Similar Compounds

    Methyl 2-amino-4-methoxybenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 2-amino-4-hydroxybenzoate: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness: this compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. The presence of both amino and methoxy groups enhances its reactivity and potential for diverse chemical transformations .

Properties

IUPAC Name

ethyl 2-amino-4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-3-14-10(12)8-5-4-7(13-2)6-9(8)11/h4-6H,3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHDNIMBKAKKJPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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